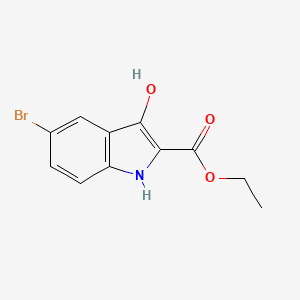

5-Bromo-3-hydroxy-1H-indole-2-carboxylic acid ethyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

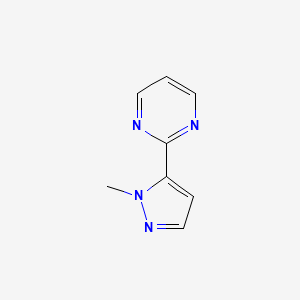

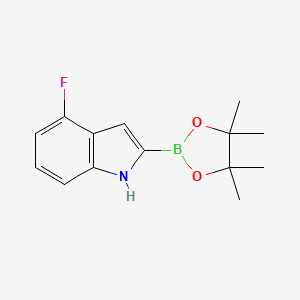

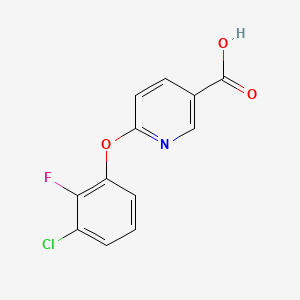

5-Bromo-3-hydroxy-1H-indole-2-carboxylic acid ethyl ester is a unique chemical with the empirical formula C11H10BrNO3 . It has a molecular weight of 284.11 . This compound is typically available in solid form .

Molecular Structure Analysis

The molecular structure of this compound includes a bromine atom attached to the 5th carbon of the indole ring, a hydroxy group attached to the 3rd carbon, and an ethyl ester group attached to the carboxylic acid at the 2nd carbon .Physical And Chemical Properties Analysis

This compound is typically available in solid form . It has a molecular weight of 284.11 . The SMILES string for this compound is CCOC(=O)c1[nH]c2ccc(Br)cc2c1O .Applications De Recherche Scientifique

Synthesis of Biologically Active Alkaloids

Indole derivatives are integral to the synthesis of various alkaloids, which are naturally occurring organic compounds with significant biological activity. The presence of the indole moiety in these compounds is often associated with therapeutic properties5-Bromo-3-hydroxy-1H-indole-2-carboxylic acid ethyl ester can serve as a precursor in the synthesis of selected alkaloids, which may exhibit potential for treating cancer cells, microbial infections, and various disorders .

Anticancer Research

The indole core is a common feature in many synthetic drug molecules due to its biological significance. Research has shown that indole derivatives, including 5-Bromo-3-hydroxy-1H-indole-2-carboxylic acid ethyl ester , can be used to develop compounds with anticancer properties. These compounds can target cancer cells and may be used in the development of new cancer therapies .

Antimicrobial Applications

Indole derivatives are known for their antimicrobial properties. The structural complexity of 5-Bromo-3-hydroxy-1H-indole-2-carboxylic acid ethyl ester makes it a candidate for the development of new antimicrobial agents that can be used to combat resistant strains of bacteria and other pathogens .

Anti-inflammatory and Analgesic Effects

The indole scaffold is also associated with anti-inflammatory and analgesic effects. As such, 5-Bromo-3-hydroxy-1H-indole-2-carboxylic acid ethyl ester could be utilized in the synthesis of new drugs aimed at treating inflammatory diseases and providing pain relief .

Neuroprotective Agents

Indole derivatives have shown promise as neuroprotective agents. They can potentially be used in the treatment of neurodegenerative diseases by protecting neuronal cells from damage5-Bromo-3-hydroxy-1H-indole-2-carboxylic acid ethyl ester may contribute to the synthesis of compounds that help in restoring cellular viability and inhibiting enzymes involved in neurodegeneration .

Development of Antiviral Drugs

The indole nucleus is a key component in the development of antiviral drugs. Derivatives of 5-Bromo-3-hydroxy-1H-indole-2-carboxylic acid ethyl ester could be explored for their potential to inhibit viruses, including influenza and other RNA and DNA viruses, thus contributing to the field of antiviral drug development .

Orientations Futures

Mécanisme D'action

Target of Action

Ethyl 5-bromo-3-hydroxy-1H-indole-2-carboxylate, a derivative of indole, is known to interact with multiple receptors in the body . Indole derivatives have been found in many important synthetic drug molecules and have shown clinical and biological applications . They play a significant role in cell biology and have been used for the treatment of various disorders .

Mode of Action

The compound interacts with its targets, leading to a series of biochemical reactionsIndole derivatives are known to bind with high affinity to multiple receptors, which can lead to various biological responses .

Biochemical Pathways

Indole derivatives are known to affect various biochemical pathways. For instance, some indole derivatives have shown inhibitory activity against influenza A . The PI3K/AKT pathway, which regulates cell proliferation and survival, is one of the pathways that can be affected by indole derivatives .

Result of Action

The molecular and cellular effects of Ethyl 5-bromo-3-hydroxy-1H-indole-2-carboxylate’s action depend on the specific targets it interacts with and the biochemical pathways it affects. Some indole derivatives have demonstrated antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Propriétés

IUPAC Name |

ethyl 5-bromo-3-hydroxy-1H-indole-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO3/c1-2-16-11(15)9-10(14)7-5-6(12)3-4-8(7)13-9/h3-5,13-14H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YULOKRNQEYIONX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)Br)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90715631 |

Source

|

| Record name | Ethyl 5-bromo-3-hydroxy-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90715631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

153501-30-5 |

Source

|

| Record name | Ethyl 5-bromo-3-hydroxy-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90715631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![t-Butyl N-[3-(butane-1-sulfonyl)phenyl]carbamate](/img/structure/B595278.png)

![tert-Butyl 4-chloro-2-morpholino-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate](/img/structure/B595301.png)